molecular formula C17H20N4O3 B14163917 7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 586995-46-2

7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B14163917
CAS No.: 586995-46-2
M. Wt: 328.4 g/mol
InChI Key: YRXGFLVCXUVGTJ-UHFFFAOYSA-N
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Description

7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidoindole core with methoxy and morpholinylethyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable indole derivative with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: There is interest in its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials with specialized properties

Mechanism of Action

The mechanism by which 7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one apart is its unique pyrimidoindole core, which imparts distinct chemical and biological properties.

Properties

CAS No.

586995-46-2

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C17H20N4O3/c1-23-12-2-3-13-14(10-12)19-16-15(13)18-11-21(17(16)22)5-4-20-6-8-24-9-7-20/h2-3,10-11,19H,4-9H2,1H3

InChI Key

YRXGFLVCXUVGTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=O)N(C=N3)CCN4CCOCC4

solubility

47.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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